molecular formula C17H16ClFN2O B5855638 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine

1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine

Cat. No. B5855638
M. Wt: 318.8 g/mol
InChI Key: LUYRGPUGCOMVAX-UHFFFAOYSA-N
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Description

1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Scientific Research Applications

1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit significant binding affinity towards the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. This compound has also been found to exhibit moderate binding affinity towards the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

Mechanism of Action

The exact mechanism of action of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. This compound may also modulate the activity of other neurotransmitter systems, including the noradrenergic and glutamatergic systems.
Biochemical and Physiological Effects
This compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory consolidation. This compound may also have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, including its relatively low potency and selectivity towards the serotonin 5-HT1A receptor and its weak binding affinity towards the dopamine D2 receptor.

Future Directions

Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties. This compound could also be studied for its potential applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Moreover, this compound could be used as a tool compound for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in medicinal chemistry and neuroscience. Its synthesis method involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent and a catalyst. This compound exhibits significant binding affinity towards the serotonin 5-HT1A receptor and moderate binding affinity towards the dopamine D2 receptor. It has been shown to exhibit anxiolytic and antidepressant-like effects, enhance cognitive function and memory consolidation, and may have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases. This compound has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its relatively low potency and selectivity. Future research on this compound could focus on developing more potent and selective derivatives with improved pharmacological properties and studying its potential applications in other neurological disorders.

Synthesis Methods

The synthesis of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of more than 95%.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-13-6-7-15(16(19)12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYRGPUGCOMVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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